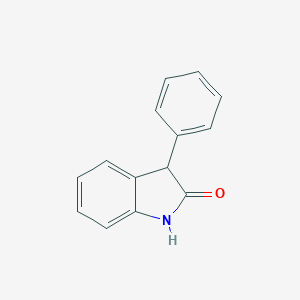

3-Phenyl-oxindole

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h1-9,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMMIXSSIGTOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312094 | |

| Record name | 3-phenyl-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3456-79-9 | |

| Record name | 3-Phenyloxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3456-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 249786 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003456799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3456-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 3-Phenyl-oxindole: A Technical Guide to Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceuticals. Its synthesis has been a subject of extensive research, leading to the development of several elegant and efficient methodologies. This technical guide provides an in-depth exploration of the core synthetic mechanisms for obtaining this compound, focusing on palladium-catalyzed α-arylation, intramolecular Heck reactions, and Suzuki-Miyaura coupling. Detailed step-by-step mechanisms, experimental protocols, and quantitative data are presented to serve as a comprehensive resource for researchers in medicinal chemistry and process development.

Palladium-Catalyzed α-Arylation of Oxindole

The direct C-H functionalization of the oxindole core at the α-position represents one of the most straightforward approaches to this compound. This method involves the palladium-catalyzed coupling of an oxindole with an aryl halide, typically iodobenzene or bromobenzene.

Step-by-Step Mechanism

The catalytic cycle for the α-arylation of oxindole proceeds through a series of well-defined steps involving a palladium catalyst, a phosphine ligand, and a strong base.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., iodobenzene) to a low-valent palladium(0) complex, forming a palladium(II) species.

-

Deprotonation: A strong base, such as potassium hexamethyldisilazide (KHMDS), deprotonates the oxindole at the C-3 position to generate a nucleophilic enolate.

-

Transmetalation-like Step: The oxindole enolate coordinates to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The final step is the reductive elimination of the aryl and enolate ligands, forming the C-C bond of this compound and regenerating the palladium(0) catalyst.

Experimental Protocol and Data

The following table summarizes a typical experimental protocol and the associated quantitative data for the palladium-catalyzed α-arylation of oxindole.

| Parameter | Value | Reference |

| Reactants | ||

| Oxindole | 1.0 equiv | |

| Phenyl Bromide | 1.2 equiv | |

| Catalyst System | ||

| Pd(dba)₂ | 2 mol% | |

| Ligand (XPhos) | 4 mol% | |

| Base | KHMDS | 2.2 equiv |

| Solvent | Toluene | - |

| Temperature | 80 °C | |

| Reaction Time | 30 min | |

| Yield | 95% |

Detailed Methodology: In a nitrogen-flushed flask, Pd(dba)₂ and the phosphine ligand are dissolved in toluene. The oxindole is then added, followed by the dropwise addition of a solution of KHMDS in toluene at room temperature. The mixture is stirred for a short period before the addition of the aryl bromide. The reaction is then heated to the specified temperature and monitored by TLC or GC-MS until completion. Workup typically involves quenching with an aqueous solution, extraction with an organic solvent, and purification

In-Depth Spectroscopic Characterization of 3-Phenyl-oxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 3-Phenyl-oxindole (also known as 3-phenylindolin-2-one), a heterocyclic compound of significant interest in medicinal chemistry, utilizing fundamental analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines the spectral data in clearly structured tables, details experimental protocols, and includes visualizations to illustrate the analytical workflow.

Introduction to this compound

This compound is an organic compound featuring a fused indole and carbonyl group, with a phenyl group attached at the 3-position.[1] Its core structure is a key pharmacophore found in numerous biologically active molecules, exhibiting potential anti-inflammatory and anticancer properties.[1] Accurate and thorough characterization of this molecule is paramount for its application in research and drug development. The molecular formula for this compound is C₁₄H₁₁NO, and its molecular weight is approximately 209.24 g/mol .[2][3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The following table summarizes the proton NMR spectral data for this compound. Note that specific chemical shifts can vary slightly depending on the solvent and instrument used.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results |

The following table summarizes the carbon-13 NMR spectral data for this compound. Chemical shifts are reported in parts per million (ppm).

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands.[3]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 | N-H stretch (amide) |

| ~1710 | C=O stretch (amide, lactam) |

| ~1610, 1470 | C=C stretch (aromatic) |

| ~750, 700 | C-H bend (aromatic, monosubstituted and ortho-disubstituted) |

Data sourced from the NIST WebBook.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z Ratio | Assignment |

| 209 | [M]⁺ (Molecular ion) |

| Additional fragmentation data not detailed in search results |

The molecular ion peak at m/z 209 corresponds to the molecular weight of this compound.[2]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of spectroscopic data.

Synthesis of this compound

While several methods for the synthesis of oxindole derivatives exist, a common approach involves the cyclization of an appropriate precursor. A general procedure is outlined below.

Fischer Indole Synthesis Approach (General):

The Fischer indole synthesis is a widely used method for preparing indoles and their derivatives.[4] A typical procedure would involve the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[4] For this compound, a potential route could involve the reaction of phenylhydrazine with an appropriate phenyl-substituted carbonyl compound, followed by cyclization.

A specific, detailed experimental protocol for the synthesis of this compound was not found in the search results.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[5] The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.[5]

The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or dissolved in a suitable solvent like chloroform (CHCl₃).[3]

Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of the analyte. Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the characterization of an organic compound like this compound.

This diagram outlines the logical flow from the synthesis and purification of the compound to its detailed analysis using various spectroscopic techniques, culminating in the confirmation of its chemical structure.

References

- 1. CAS 3456-79-9: 3-Phenyloxindole | CymitQuimica [cymitquimica.com]

- 2. This compound | C14H11NO | CID 317527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Phenyloxindole [webbook.nist.gov]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Phenyl-Oxindole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This "privileged structure" serves as a versatile template for the design and development of novel therapeutic agents targeting a wide array of diseases, most notably cancer. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its application in oncology.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic strategies. A common and effective method is the Knoevenagel condensation of an appropriate oxindole with a substituted benzaldehyde.

General Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize 3-arylidene-2-oxindole derivatives.

Materials:

-

Substituted oxindole (1.0 eq)

-

Substituted benzaldehyde (1.2 eq)

-

Piperidine (0.2 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A mixture of the substituted oxindole, substituted benzaldehyde, and a catalytic amount of piperidine is refluxed in ethanol for 5-8 hours.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

-

The solid product is washed with cold ethanol and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 3-arylidene-2-oxindole derivative.[1]

Another key synthetic route involves the palladium-catalyzed direct C-H arylation of oxindoles, which offers a highly regioselective method for introducing the phenyl group at the C3 position.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The primary focus of this guide is their application in oncology.

Anticancer Activity

The anticancer properties of this compound derivatives are largely attributed to their ability to inhibit key proteins involved in cancer cell proliferation, survival, and angiogenesis. These compounds have been shown to target multiple cellular pathways, acting as multi-targeted kinase inhibitors and disruptors of microtubule dynamics.

Key Molecular Targets:

-

Receptor Tyrosine Kinases (RTKs): Many this compound derivatives are potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Inhibition of these kinases disrupts downstream signaling pathways crucial for tumor growth and angiogenesis.

-

Cyclin-Dependent Kinases (CDKs): Certain derivatives have shown significant inhibitory activity against CDKs, particularly CDK2, which plays a critical role in cell cycle progression.[1]

-

Tubulin: The this compound scaffold can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]

-

Topoisomerase II: Some derivatives have been found to inhibit topoisomerase II, an enzyme essential for DNA replication and cell division.

Mechanism of Action: Targeting Key Signaling Pathways

The multi-targeted nature of this compound derivatives allows them to interfere with several critical signaling pathways simultaneously, contributing to their potent anticancer effects.

Inhibition of Receptor Tyrosine Kinase Signaling

EGFR Signaling Pathway:

EGFR is a key driver of cell proliferation and survival. Its activation initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This compound derivatives can block this pathway at the receptor level, preventing ligand binding and subsequent autophosphorylation.

References

- 1. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis and in vitro cytotoxicity evaluation of 3-thiooxindole derivatives: Tubulin polymerization inhibition and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenyl-Oxindole Derivatives as Potential Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their role as inhibitors of key kinases implicated in cancer and other diseases. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Concepts: The this compound Scaffold in Kinase Inhibition

The versatility of the 2-oxindole core allows for substitutions at the 3-position, which has been shown to be critical for enhancing the potency and selectivity of these compounds as anticancer agents.[1] The this compound framework provides a rigid and spatially well-defined scaffold that can be functionalized to interact with the ATP-binding sites of various kinases.[2] Kinases, being central regulators of numerous cellular processes, are frequently overexpressed or deregulated in cancerous tissues, making them prime targets for therapeutic intervention.[3]

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various kinases and cancer cell lines. The data is presented to facilitate comparison and aid in understanding structure-activity relationships.

Table 1: Inhibitory Activity of this compound Derivatives against Receptor Tyrosine Kinases (RTKs)

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 6f | EGFR | 1.38 | [4] |

| VEGFR-2 | 5.75 | [4] | |

| PDGFR-β | 3.18 | [4] | |

| Compound 15c | FGFR1 | 1.287 | [5] |

| VEGFR | 0.117 | [5] | |

| RET | 1.185 | [5] | |

| Anilino-indole VII | EGFR | 0.018 | [4] |

| VEGFR-2 | 0.045 | [4] | |

| Morpholino-indole VIII | EGFR | 0.007 | [4] |

| VEGFR-2 | 1.2 | [4] |

Table 2: Inhibitory Activity of this compound Derivatives against Cyclin-Dependent Kinases (CDKs) and Other Kinases

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 5l | FLT3 | 0.036 | [6] |

| CDK2 | 0.008 | [6] | |

| Compound 6Eb | GSK-3β | 11.02 | [7] |

| Compound 6Ec | GSK-3β | 59.81 | [7] |

Table 3: Antiproliferative Activity of this compound Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 6f | MCF-7 | Breast Cancer | 14.77 | [4] |

| Compound 15c | MCT-7 | Breast Cancer | 0.00439 | [5] |

| DU 145 | Prostate Cancer | 0.00106 | [5] | |

| HCT-116 | Colon Cancer | 0.00034 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and a general protocol for a kinase inhibition assay.

General Synthesis of 3-Substituted Oxindole Derivatives (Knoevenagel Condensation)

A common and effective method for the synthesis of 3-substituted oxindole derivatives is the Knoevenagel condensation.[6]

Materials:

-

Substituted oxindole (1.0 eq)

-

Substituted benzaldehyde (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

A mixture of the substituted oxindole (1.0 eq), the corresponding substituted benzaldehyde (1.0 eq), and a catalytic amount of piperidine is refluxed in ethanol.[6]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the desired 3-substituted oxindole derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

General Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.[7]

Materials:

-

Kinase (e.g., EGFR, VEGFR-2, CDK2)

-

Kinase substrate

-

ATP

-

Test compound (this compound derivative)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well plates

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.[7]

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).[7]

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for a specified time (e.g., 40 minutes) at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of oxindole from acetanilide via Ir(iii)-catalyzed C–H carbenoid functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Phenyl-oxindole Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole motif is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, featuring a fused bicyclic system with a stereogenic center at the C3 position, makes it an ideal framework for designing molecules with high affinity and selectivity for various biological targets. Recognized as a "privileged structure," this core is present in numerous natural products and synthetic compounds exhibiting a wide array of potent biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] This guide provides a comprehensive overview of the fundamental properties of the this compound core, including its physicochemical characteristics, chemical reactivity, synthetic methodologies, and its role in targeting key signaling pathways.

Physicochemical and Spectroscopic Properties

The parent this compound is a solid, neutral compound with the chemical formula C₁₄H₁₁NO. Its structure allows for various intermolecular interactions, including hydrogen bonding via the N-H and C=O groups, and π-π stacking from the aromatic rings. These fundamental properties are crucial for its behavior in biological systems and its formulation as a potential therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-phenyl-1,3-dihydroindol-2-one | PubChem[3] |

| CAS Number | 3456-79-9 | PubChem[3] |

| Molecular Formula | C₁₄H₁₁NO | PubChem[3][4] |

| Molecular Weight | 209.24 g/mol | PubChem[3] |

| Monoisotopic Mass | 209.084063974 Da | PubChem[3] |

| XLogP3 | 2.5 | PubChem[3][5] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[3][5] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

| Complexity | 270 | PubChem[3][5] |

Spectroscopic Data

The structural features of the this compound core have been extensively characterized using various spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for confirming the structure of this compound derivatives. The proton NMR spectrum typically shows characteristic signals for the aromatic protons on both the oxindole and phenyl rings, as well as a singlet for the N-H proton (unless substituted) and a signal for the C3 methine proton.[2][6]

-

Infrared (IR) Spectroscopy: The IR spectrum prominently displays a strong absorption band corresponding to the C=O (amide) stretching vibration, typically in the region of 1700-1720 cm⁻¹, and a band for the N-H stretch around 3200-3300 cm⁻¹.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[3][7]

Chemical Reactivity and Synthesis

The reactivity of the oxindole core is centered around three main positions: the C3-position, the amide nitrogen (N1), and the aromatic ring. The C3 position is particularly important as it is a prochiral center that can be functionalized to create quaternary stereocenters, a common feature in many bioactive natural products.[1][8]

Synthesis of the this compound core can be achieved through various strategies, often involving the construction of the oxindole ring followed by the introduction of the phenyl group, or vice-versa. Common synthetic routes include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), direct C-H arylation, and cyclization reactions of appropriately substituted precursors.[6][9]

References

- 1. researchgate.net [researchgate.net]

- 2. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C14H11NO | CID 317527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Phenyloxindole [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 9. 3-Oxindole synthesis [organic-chemistry.org]

A Comprehensive Review of 3-Phenyl-oxindole and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to a wide array of analogs with significant therapeutic potential. This in-depth technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and oncology.

Synthesis of this compound and its Analogs

The synthesis of the this compound core and its derivatives has been achieved through various synthetic strategies. These methods offer access to a wide range of analogs, including 3-alkenyl-oxindoles, spiro-oxindoles, and 3,3-disubstituted oxindoles.

General Synthesis of the Oxindole Core

A common method for the synthesis of the foundational oxindole structure involves the palladium-catalyzed cyclization of α-chloroacetanilides. This approach offers good to excellent yields and high functional group compatibility.[1]

Synthesis of 3-Alkenyl-oxindole Analogs

The Knoevenagel condensation is a widely employed method for the synthesis of 3-alkenyl-oxindole derivatives.[2][3][4] This reaction involves the base-catalyzed condensation of an oxindole with an aldehyde or ketone.[2]

Experimental Protocol: Knoevenagel Condensation for 3-Alkenyl-oxindole Synthesis [5]

-

Reaction Setup: A mixture of the desired oxindole (1 equivalent), a carbonyl compound (1.2 equivalents), and a catalytic amount of a base such as piperidine or pyrrolidine is prepared in a suitable solvent like ethanol or toluene.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with continuous monitoring by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired 3-alkenyl-oxindole.

Another significant method for the synthesis of 3-substituted oxindoles is the Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.[6][7][8]

Synthesis of Spiro-oxindole Analogs

Spiro-oxindoles, characterized by a spirocyclic junction at the C3 position of the oxindole ring, have garnered considerable interest due to their presence in various natural products and their potent biological activities. A common approach to their synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.[9][10][11][12]

Experimental Protocol: Synthesis of Spiro[indoline-pyrrolidine] Derivatives [9]

-

Generation of Azomethine Ylide: The azomethine ylide is generated in situ from the condensation of an isatin derivative with an amino acid, such as sarcosine or proline, in a suitable solvent like methanol or acetonitrile.

-

Cycloaddition Reaction: The dipolarophile (e.g., an activated alkene) is added to the reaction mixture containing the in situ generated azomethine ylide. The mixture is then stirred at room temperature or heated to reflux until the reaction is complete, as monitored by TLC.

-

Isolation and Purification: After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the desired spiro[indoline-pyrrolidine] derivative.

Synthesis of 3,3-Disubstituted Oxindole Analogs

The synthesis of 3,3-disubstituted oxindoles can be achieved through various methods, including nickel-catalyzed domino Heck cyclization/Suzuki coupling reactions and organocatalyzed oxidative C-N bond formation.[1][13][14][15]

Biological Activities and Therapeutic Potential

This compound and its analogs exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms of action.

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound Class | Molecular Target(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Imidazoline-based | p53-MDM2 | Various | 0.5 - 10 | [16][17][18][19][20] |

| Spiro[indoline-pyrrolidine] | Not specified | Various | Not specified | [9][10][11][12] |

| Hydrazide-2-oxindole | GSK-3β | Capan-1 | 8.25 - 9.40 | [15] |

| 3-Alkenyl-oxindole | FLT3, CDK2 | Various | Not specified | [21] |

Experimental Protocol: MTT Assay for Cytotoxicity [22][23][24][25]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Many this compound analogs act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Glycogen Synthase Kinase 3β (GSK-3β).[15][21]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., FLT3) [26][27]

-

Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the recombinant kinase enzyme (e.g., FLT3), a suitable substrate, ATP, and the test compound at various concentrations.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This is often a luminescence-based assay.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Some this compound analogs have been designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. Disrupting this interaction can lead to the reactivation of p53 and the induction of apoptosis in cancer cells.[16][17][18][19][20]

Antimicrobial Activity

Certain this compound derivatives have demonstrated promising activity against various bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected this compound Analogs

| Compound Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Spiro[indoline-pyrrolidine] | Various bacteria and fungi | >1000 | [9][10][11] |

| 3-Phenyl-1H-indoles | Mycobacterium tuberculosis | Not specified | [28] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [29][30][31][32][33]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Analogs of this compound have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[34][35][36][37][38]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: FLT3 Signaling Pathway and Inhibition by this compound Analogs.

Caption: p53-MDM2 Interaction Pathway and its Disruption by this compound Analogs.

Experimental Workflows

References

- 1. Oxindole synthesis [organic-chemistry.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed domino Heck-disilylation and Heck-monosilylation of alkene-tethered carbamoyl chlorides: synthesis of versatile silylated oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. atcc.org [atcc.org]

- 26. benchchem.com [benchchem.com]

- 27. promega.com [promega.com]

- 28. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 31. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 32. microbe-investigations.com [microbe-investigations.com]

- 33. benchchem.com [benchchem.com]

- 34. researchgate.net [researchgate.net]

- 35. mdpi.com [mdpi.com]

- 36. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 3-Phenyl-Oxindole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth investigation into the structure-activity relationships (SAR) of these derivatives, with a primary focus on their anticancer properties. By understanding how chemical modifications to this core structure influence biological activity, researchers can rationally design more potent and selective therapeutic agents. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Structure and Numbering

The foundational this compound structure consists of an oxindole ring system with a phenyl group at the 3-position. The numbering of the oxindole ring, which is crucial for discussing substituent effects, is as follows:

Caption: General structure and numbering of the this compound core.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have shown significant promise as anticancer agents by targeting several key proteins and pathways involved in tumor growth, proliferation, and angiogenesis. The primary mechanisms of action include the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, and the disruption of microtubule dynamics through tubulin polymerization inhibition.

Inhibition of Receptor Tyrosine Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Structure-Activity Relationship for VEGFR-2 Inhibition:

| Compound ID | R1 (Oxindole) | R2 (3-Phenyl) | IC50 (µM) vs. VEGFR-2 | Reference |

| 1a | H | 4'-Cl | 0.85 | [1] |

| 1b | 5-F | 4'-Cl | 0.52 | [1] |

| 1c | 5-Br | 4'-Cl | 0.48 | [1] |

| 1d | H | 4'-OCH3 | 1.23 | [1] |

| 2a | H | 3',4',5'-trimethoxy | 0.117 | [2] |

| 2b | H | 4'-(phenylurea) | 0.31 | [3] |

-

Substitution on the Oxindole Ring (R1): Electron-withdrawing groups at the 5-position of the oxindole ring, such as fluorine and bromine, generally enhance VEGFR-2 inhibitory activity compared to an unsubstituted ring.

-

Substitution on the 3-Phenyl Ring (R2): The nature of the substituent on the 3-phenyl ring is critical for activity. Halogen substitutions, particularly at the 4'-position, are often favorable. The presence of a 3',4',5'-trimethoxy substitution has been shown to be highly potent. Furthermore, the addition of a phenylurea moiety at the 4'-position can also lead to significant inhibitory activity.[3]

Epidermal Growth Factor Receptor (EGFR)

EGFR is another crucial receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation. It is a key target in various cancers.

Structure-Activity Relationship for EGFR Inhibition:

| Compound ID | R1 (Oxindole) | R2 (3-Phenyl) | R3 (Other) | IC50 (µM) vs. EGFR | Reference |

| 3a | H | H | 3-phenacyl | 1.38 | [4] |

| 3b | 5-Cl | H | 3-phenacyl | >10 | [4] |

| 3c | H | 4'-Br | 3-(4-bromophenacyl) | 0.95 | [4] |

| 4a | H | 2',4',6'-trimethoxybenzylidene | - | 0.19 (µg/mL) | [5] |

| 4b | 6-Cl | 2',4',6'-trimethoxybenzylidene | - | 0.19 (µg/mL) | [5] |

-

Substitution on the Oxindole Ring (R1): For some series, an unsubstituted oxindole ring is preferred for EGFR inhibition. For instance, a chloro-substitution at the 5-position can be detrimental to activity.[4] However, in other series, a 6-chloro substitution has been shown to be compatible with potent activity.[5]

-

Substitution at the 3-Position (R3): The nature of the substituent at the 3-position of the oxindole ring, often a derivative of the phenyl group, significantly impacts EGFR inhibition. A phenacyl group has been shown to confer activity.[4]

-

Substitution on the Benzylidene Moiety (R2): The presence of multiple methoxy groups on the benzylidene ring, such as a 2',4',6'-trimethoxy substitution, is a key feature for potent EGFR inhibition in some series.[5]

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division. Inhibitors of tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis.

Structure-Activity Relationship for Tubulin Polymerization Inhibition:

| Compound ID | R1 (Oxindole) | R2 (3-Phenyl) | IC50 (µM) vs. Tubulin Polymerization | Reference |

| 5a | H | H (phenacyl) | 7.99 | [4] |

| 5b | H | 2',4',6'-trimethoxybenzylidene | 1.66 | [5] |

| 5c | H | 3-bromo-4,5-dimethoxybenzyl | 17.8 | [6] |

| 5d | H | 3,4,5-trimethoxybenzyl | 2.68 | [6] |

-

Substitution on the 3-Phenyl/Benzylidene Moiety (R2): Similar to kinase inhibition, the substitution pattern on the phenyl or benzylidene ring at the 3-position is critical. The presence of multiple methoxy groups, particularly the 3,4,5-trimethoxy or 2,4,6-trimethoxy arrangement, is a common feature of potent tubulin polymerization inhibitors.[5][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR studies.

General Procedure for Synthesis of this compound Derivatives

A common synthetic route involves the palladium-catalyzed direct arylation of NH-indoles with aryl halides.

-

To a screw-cap vial under an inert atmosphere, add Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., dppm, 5 mol%), a base (e.g., LiOH·H2O, 3.0 mmol), the appropriate aryl halide (1.2 mmol), and the corresponding indole (1.0 mmol).

-

Add degassed water (2 mL) as the solvent.

-

Seal the vial and stir the mixture vigorously at 110 °C for 18 hours.

-

After cooling to room temperature, partition the reaction mixture between 1M HCl (20 mL) and ethyl acetate (20 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (4 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-indole derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM if required.

-

Prepare serial dilutions of the test compounds (this compound derivatives) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the recombinant kinase (e.g., VEGFR-2, EGFR) to the desired concentration in 1x Kinase Buffer.

-

-

Kinase Reaction:

-

Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the appropriate substrate.

-

In a white 96-well plate, add the Master Mix to each well.

-

Add the diluted test compounds to the "Test Inhibitor" wells.

-

Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

Initiate the reaction by adding the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

After incubation, add a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10-15 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the "Positive Control".

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

-

Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) value by plotting cell viability against the logarithm of the compound concentration.

-

Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the kinetics of microtubule formation by measuring the change in turbidity.

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice.

-

Prepare a 10x stock of GTP in the same buffer.

-

Prepare stock solutions of the test compounds and a positive control (e.g., colchicine or paclitaxel) in DMSO and then dilute to a 10x final concentration in the buffer.

-

-

Assay Setup:

-

Pre-warm a microplate reader to 37°C.

-

On ice, add the test compounds or controls to the wells of a 96-well plate.

-

Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin.

-

Add the tubulin solution to each well to initiate the polymerization reaction.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time for each condition.

-

Determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the controls.

-

Calculate the IC50 value for inhibitory compounds by plotting the percentage of inhibition of polymerization against the logarithm of the compound concentration.

-

Experimental Workflow

The following diagram outlines a general workflow for the investigation of the SAR of this compound derivatives.

Caption: General experimental workflow for SAR studies of this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to both the oxindole core and the 3-phenyl ring can lead to potent and selective inhibitors of key oncogenic targets such as VEGFR-2, EGFR, and tubulin. The provided experimental protocols offer a foundation for researchers to further explore this chemical space and design the next generation of this compound-based therapeutics. A continued investigation into the SAR of this compound class will undoubtedly contribute to the advancement of cancer drug discovery.

References

- 1. QSAR and molecular docking studies on oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Phenyl-oxindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenyl-oxindole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its synthesis has been a subject of intense investigation for over a century, evolving from classical cyclization reactions to highly sophisticated and stereoselective modern methodologies. This technical guide provides an in-depth exploration of the discovery and historical development of this compound synthesis. It details the seminal classical methods, including the Stollé and Hinsberg syntheses, and traces the evolution to modern transition-metal-catalyzed and organocatalytic strategies. This document is designed to serve as a comprehensive resource, offering detailed experimental protocols for key reactions, comparative quantitative data, and visualizations of reaction pathways to aid researchers in navigating and applying these synthetic strategies.

A Historical Perspective: The Dawn of Oxindole Synthesis

The journey into the synthesis of the oxindole framework began in the early 20th century, with pioneering work that laid the foundation for a century of chemical innovation. While numerous methods have been developed for the broader class of oxindoles, the direct synthesis of the 3-phenyl substituted variant has its own distinct history.

The Pioneering Stollé Synthesis (1914)

The first reported synthesis of a this compound is attributed to Robert Stollé in 1914. The Stollé synthesis is a powerful method for the construction of oxindoles from anilines and α-haloacyl chlorides or oxalyl chloride. The reaction proceeds in two key steps: an initial acylation of the aniline followed by an intramolecular Friedel-Crafts cyclization.

Logical Workflow of the Stollé Synthesis

Caption: The two-stage process of the Stollé synthesis.

The Hinsberg Oxindole Synthesis: An Alternative Classical Route

Another classical approach to the oxindole core is the Hinsberg synthesis, developed by Oscar Hinsberg. This method involves the reaction of a secondary arylamine with the bisulfite adduct of glyoxal, followed by cyclization. While not originally tailored for 3-phenyl substitution, modifications of this approach can be envisioned for the synthesis of 3-substituted oxindoles.

The Modern Era: Catalysis and Asymmetric Synthesis

The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of this compound, driven by the advent of transition-metal catalysis and organocatalysis. These modern methods offer milder reaction conditions, broader substrate scope, and, crucially, access to enantiomerically pure 3-phenyl-oxindoles, which are of paramount importance in drug development.

Palladium-Catalyzed α-Arylation of Oxindoles

A significant advancement in the synthesis of 3-phenyl-oxindoles is the palladium-catalyzed α-arylation of an oxindole core. This approach, a variation of the Buchwald-Hartwig amination, allows for the direct formation of the C3-aryl bond. This method is highly versatile and has been extensively developed to include a wide range of aryl halides and oxindole derivatives.

Catalytic Cycle of Palladium-Catalyzed α-Arylation

Caption: The catalytic cycle for the formation of this compound.

Organocatalytic Enantioselective Synthesis

The development of organocatalysis has revolutionized the asymmetric synthesis of chiral molecules, and 3-phenyl-oxindoles are no exception. Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, can effectively control the stereochemistry of the C3 position, providing access to highly enantioenriched products. These reactions often proceed through the activation of the oxindole pronucleophile or an electrophilic partner.

Comparative Data of Synthetic Methodologies

The choice of synthetic route to a this compound derivative depends on various factors, including the desired substitution pattern, scale, and stereochemical requirements. The following tables summarize quantitative data for the key synthetic methods discussed.

| Method | Key Reagents | Catalyst/Promoter | Typical Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |

| Stollé Synthesis | Aniline, 2-chloro-2-phenylacetyl chloride | AlCl₃ | CS₂, Nitrobenzene | 20 - 140 | 1 - 5 | 50 - 80 | Access to a variety of substituted oxindoles. | Harsh conditions, use of stoichiometric Lewis acid. |

| Hinsberg Synthesis | N-Arylglycine derivative | Heat, Acid/Base | Water, Ethanol | 80 - 100 | 2 - 6 | 40 - 70 | Utilizes readily available starting materials. | Limited scope for 3-aryl substitution. |

| Pd-Catalyzed α-Arylation | Oxindole, Aryl bromide/chloride | Pd(OAc)₂, Phosphine ligand | Toluene, Dioxane | 80 - 110 | 12 - 24 | 70 - 95 | High yields, broad substrate scope. | Cost of palladium and ligands, potential for metal contamination. |

| Organocatalytic Asymmetric Arylation | Oxindole, Electrophilic aryl source | Chiral Phosphoric Acid | Toluene, CH₂Cl₂ | 25 - 40 | 24 - 72 | 60 - 95 (up to 99% ee) | High enantioselectivity, metal-free. | Longer reaction times, catalyst loading can be high. |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methodologies discussed. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol for Stollé Synthesis of this compound

Step 1: Synthesis of N-Phenyl-2-chloro-2-phenylacetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloro-2-phenylacetyl chloride (1.1 eq) in the same solvent to the cooled aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-phenyl-2-chloro-2-phenylacetamide, which can be purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.0 - 3.0 eq).

-

Add a suitable solvent, such as carbon disulfide or nitrobenzene, and cool the suspension to 0 °C.

-

Slowly add the N-phenyl-2-chloro-2-phenylacetamide (1.0 eq) from Step 1 to the cooled suspension with stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to the required temperature (e.g., 80-140 °C) for 1-5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol for Palladium-Catalyzed α-Arylation of Oxindole

-

To an oven-dried Schlenk tube, add oxindole (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (0.02 - 0.05 eq), and a suitable phosphine ligand (e.g., XPhos, SPhos; 0.04 - 0.10 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃; 2.0 eq).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the this compound.

Protocol for Organocatalytic Enantioselective Arylation of Oxindole

-

To a vial, add oxindole (1.0 eq), the electrophilic arylating agent (e.g., a quinone derivative or nitro-olefin; 1.1 eq), and a chiral phosphoric acid catalyst (0.05 - 0.20 eq).

-

Add a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) for 24-72 hours.

-

Monitor the reaction by TLC and chiral HPLC to determine conversion and enantiomeric excess.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enantioenriched this compound.

Conclusion

The synthesis of this compound has a rich history, evolving from the foundational Stollé synthesis to the highly sophisticated catalytic methods of the modern era. This guide has provided a comprehensive overview of this evolution, offering detailed insights into the key synthetic strategies. The provided experimental protocols and comparative data serve as a practical resource for researchers, enabling them to make informed decisions when selecting a synthetic route for their specific research and development needs. The continued exploration of novel catalytic systems promises to further refine the synthesis of this privileged scaffold, paving the way for the discovery of new and potent therapeutic agents.

Theoretical Insights into the 3-Phenyl-oxindole Core: A Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly in oncology. Theoretical and computational studies play a pivotal role in elucidating the structural, electronic, and interactive properties of this molecule, thereby guiding the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies on the this compound molecule, detailing the computational methodologies, presenting key quantitative data from representative studies, and visualizing complex workflows and biological pathways.

Molecular Structure and Electronic Properties: Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about the optimized geometry (bond lengths and angles), frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational Protocol for DFT Analysis

A typical DFT calculation for this compound involves a multi-step process, generally performed using software packages like Gaussian.[1]

Step 1: Initial Structure Preparation The 3D structure of the this compound molecule is built using a molecular editor and is subjected to an initial geometry optimization using a lower-level theory or molecular mechanics force field to obtain a reasonable starting conformation.

Step 2: Geometry Optimization A full geometry optimization is then performed using a higher-level DFT method. A commonly employed method is the B3LYP functional combined with a basis set such as 6-311++G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process systematically alters the molecular geometry to find the lowest energy conformation.

Step 3: Frequency Calculation Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Step 4: Calculation of Electronic Properties Once the optimized geometry is confirmed, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the generation of the Molecular Electrostatic Potential (MEP) map.

Optimized Geometry

Table 1: Representative Calculated Bond Lengths (Å) for the Oxindole Core

| Bond | Representative Calculated Length (Å) |

|---|---|

| C1-C2 | 1.415 |

| C2-N3 | 1.419 |

| N3-C4 | 1.376 |

| C4=O | 1.291 |

Note: Data is illustrative and based on calculations of a related indolin-2-one derivative.[3]

Table 2: Representative Calculated Bond Angles (°) for the Oxindole Core

| Angle | Representative Calculated Angle (°) |

|---|---|

| C1-C2-N3 | 108.5 |

| C2-N3-C4 | 112.3 |

| N3-C4-C8 | 109.8 |

| O=C4-N3 | 125.0 |

Note: Data is illustrative and based on calculations of related heterocyclic systems.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 3: Representative Calculated Frontier Orbital Energies and Properties

| Parameter | Representative Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.109 | Electron-donating ability |

| ELUMO | -1.237 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.872 | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | 5.109 | Energy to remove an electron |

| Electron Affinity (A) | 1.237 | Energy released when gaining an electron |

| Chemical Hardness (η) | 1.936 | Resistance to change in electron distribution |

Note: Data is illustrative and based on DFT B3LYP/6-311++G calculations on a related tetrathiafulvalene (TTF) molecule to demonstrate typical values.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. In a typical MEP map of an oxindole derivative, the region around the carbonyl oxygen atom shows a negative potential (red/yellow), indicating it as a site for electrophilic attack or hydrogen bond donation. The area around the N-H proton exhibits a positive potential (blue), marking it as a site for nucleophilic attack.

Interaction with Biological Targets: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein receptor.

Many this compound derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer.

Computational Protocol for Molecular Docking

A standard molecular docking protocol using a program like AutoDock Vina involves several key steps.

Step 1: Receptor and Ligand Preparation The 3D crystal structure of the target protein (e.g., VEGFR-2) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The 3D structure of the ligand (this compound) is prepared, ensuring correct bond orders and protonation states, and its rotatable bonds are defined.

Step 2: Grid Box Definition A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm, confining the ligand's conformational search to the region of interest.

Step 3: Docking Simulation The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run. It explores various conformations and orientations of the ligand within the grid box, evaluating the binding affinity for each pose using a scoring function.

Step 4: Analysis of Results The results are a series of docked poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. These poses are then visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.

Predicted Binding Affinity

While specific binding energy for the unsubstituted this compound is not detailed in the reviewed literature, studies on derivatives show that the oxindole scaffold is a potent inhibitor of VEGFR-2. The binding affinities for these derivatives are often in the nanomolar range, with calculated binding energies typically falling between -8 and -11 kcal/mol.

Table 4: Representative Molecular Docking Results for Oxindole Derivatives against VEGFR-2

| Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (VEGFR-2) |

|---|---|---|

| Substituted 3-alkenyl-oxindoles | -9.0 to -10.5 | Cys919, Asp1046, Glu885, Val848 |

| Spirooxindoles | -8.5 to -9.8 | Cys919, Asp1046, Leu840, Val916 |

Note: This data is illustrative of the potential of the oxindole scaffold and is based on studies of various derivatives.

Biological Context: The VEGFR-2 Signaling Pathway

The theoretical studies of this compound as a kinase inhibitor are best understood in the context of the targeted biological pathway. Inhibition of VEGFR-2 disrupts the signaling cascade that leads to angiogenesis, a process crucial for tumor growth and metastasis.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), the VEGFR-2 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. This compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the entire downstream signaling cascade.

Conclusion

Theoretical studies provide indispensable tools for understanding the intrinsic properties of the this compound molecule and its potential as a scaffold for drug design. DFT calculations illuminate its structural and electronic characteristics, which govern its reactivity and interaction potential. Molecular docking simulations offer predictive models of its binding to key biological targets like VEGFR-2, providing a rational basis for structure-activity relationship studies. By integrating these computational approaches, researchers can accelerate the discovery and optimization of novel this compound-based therapeutics for a range of diseases, most notably cancer. This guide serves as a foundational resource for professionals engaged in this exciting and impactful area of drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenyl-2-Oxindole via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-phenyl-2-oxindole, a valuable scaffold in medicinal chemistry, through a Knoevenagel condensation reaction. The procedure outlined utilizes the Doebner modification of the Knoevenagel condensation, reacting isatin with phenylacetic acid in the presence of a piperidine catalyst and pyridine as the solvent. This method offers a reliable route to the desired product with good yields. Included are a comprehensive experimental protocol, a table summarizing key reaction parameters, and workflow diagrams to ensure clarity and reproducibility.

Introduction

The oxindole structural motif is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities. Specifically, 3-substituted oxindoles are of significant interest. The Knoevenagel condensation is a classic and versatile carbon-carbon bond-forming reaction. The Doebner modification of this reaction is particularly suited for the condensation of carbonyl compounds with active methylene compounds that contain a carboxylic acid moiety, as it facilitates a subsequent decarboxylation step.[1][2] This application note details the synthesis of 3-phenyl-2-oxindole from isatin and phenylacetic acid, leveraging this efficient synthetic strategy.

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of 3-phenyl-2-oxindole via the piperidine-catalyzed Knoevenagel condensation of isatin and phenylacetic acid.

| Parameter | Value | Notes |

| Reactants | Isatin, Phenylacetic Acid | |

| Molar Ratio (Isatin:Phenylacetic Acid) | 1 : 1.2 | A slight excess of phenylacetic acid can drive the reaction to completion. |

| Catalyst | Piperidine | A weak organic base is crucial for the condensation. |

| Catalyst Loading | 10 mol% | Catalytic amounts are sufficient to promote the reaction. |

| Solvent | Pyridine | Acts as both solvent and a base to facilitate the Doebner modification.[2][3] |

| Temperature | Reflux (approx. 115 °C) | Elevated temperature is required for both condensation and decarboxylation. |

| Reaction Time | 4-6 hours | Progress can be monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 75-85% | Isolated yield after purification. |